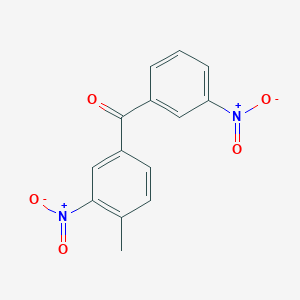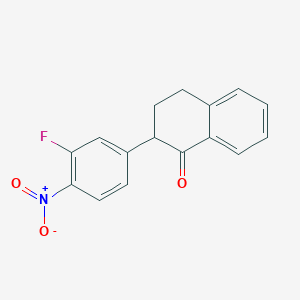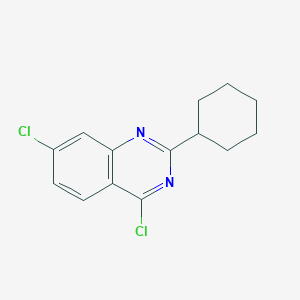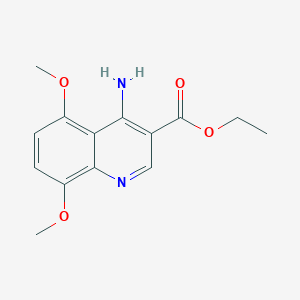
4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-diaminopyrimidine with hydrochloric acid and sodium nitrite to form the dichloro derivative . Another approach includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the chlorinated phenyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in solvents like ethanol or dimethylformamide.
Oxidation: Hydrogen peroxide in the presence of catalysts like CoFe2O4.
Coupling Reactions: Palladium catalysts with bases like cesium carbonate in solvents like ethanol or dimethylformamide.
Major Products:
Substitution Products: Amino or thiol-substituted pyrimidines.
Oxidation Products: Pyrimidine N-oxides.
Coupling Products: Biaryl pyrimidines.
Scientific Research Applications
4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Agrochemicals: Used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in pests.
Materials Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine depends on its application:
Comparison with Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 4,6-Dichloropyrimidine
- 2,4-Dichloropyrimidine
Comparison: 4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can enhance its biological activity and chemical reactivity compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C10H4Cl3FN2 |
|---|---|
Molecular Weight |
277.5 g/mol |
IUPAC Name |
4,6-dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H4Cl3FN2/c11-6-2-1-5(3-7(6)14)10-15-8(12)4-9(13)16-10/h1-4H |
InChI Key |
OQBZNRHDPZVZOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CC(=N2)Cl)Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B11842147.png)
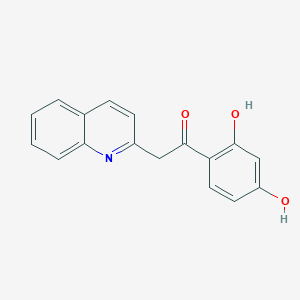
![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)




![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone](/img/structure/B11842215.png)
![Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B11842220.png)
